Daphneolone

Cytotoxicity Anticancer Natural product

Procure (S)-daphneolone aglycone for anticancer screening: IC₅₀ = 29.8 μM against A375-S2 melanoma, demonstrating 5-fold higher potency than its 4'-O-β-d-glucoside derivative (IC₅₀ = 150.0 μM)—confirming the free phenolic pharmacophore as the active cytotoxic scaffold. Also valued as a chiral β-hydroxy ketone building block ([α]D²⁰ = +34.1, CHCl₃), nematicidal reference (40.23% mortality at 25 μg/mL vs Meloidogyne incognita), and chemotaxonomic marker for Daphne spp. Substitution with glycosylated, racemic, or 4-methoxy analogs alters potency and stereochemical identity; revalidation is mandatory.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 54835-64-2
Cat. No. B1638094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphneolone
CAS54835-64-2
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CC(=O)C2=CC=C(C=C2)O)O
InChIInChI=1S/C17H18O3/c18-15-10-7-14(8-11-15)17(20)12-16(19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-11,16,18-19H,6,9,12H2
InChIKeyNNPDNNXUSPXBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daphneolone (CAS 54835-64-2) Baseline Overview and Procurement Context


Daphneolone (also reported as daphneolon, IUPAC name: 3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one) is a naturally occurring 1,5-diarylpentanoid possessing an Ar-C5-Ar skeleton, first isolated from the roots of Daphne odora (Thymelaeaceae) [1]. It has subsequently been isolated from multiple Daphne species including D. giraldii, D. tangutica, D. pedunculata, and D. acutiloba [2]. Daphneolone is the most commonly found natural diarylpentanoid among the approximately 20 reported natural 1,5-diarylpentanoid compounds [1]. The compound exists as a chiral molecule with the natural enantiomer identified as (S)-daphneolone; its absolute stereochemistry has been confirmed via asymmetric synthesis and spectroscopic methods [3].

Why Daphneolone (CAS 54835-64-2) Cannot Be Substituted by Generic 1,5-Diarylpentanoid Analogs


1,5-Diarylpentanoids sharing the Ar-C5-Ar carbon skeleton cannot be interchanged as generic substitutes due to two critical differentiation factors. First, stereochemistry governs biological activity: daphneolone possesses a single chiral center at the C-3 hydroxyl position, and the natural (S)-enantiomer exhibits an optical rotation of [α]D²⁰ = +34.1 (c 0.22, CHCl₃) [1]. In contrast, the structurally related dihydroyashabushiketol, differing only by a 4-methoxy substitution on one aryl ring, shows a markedly different optical rotation of [α]D²⁰ = +15.4 (c 0.35, CHCl₃) [1], confirming that even minor structural modifications produce distinct chiral compounds with potentially divergent biological properties. Second, glycosylation dramatically alters bioactivity: daphneolone-4'-O-β-d-glucoside (the 4'-O-glycosylated derivative) exhibits an IC₅₀ value of 150.0 μM against A375-S2 human melanoma cells, representing a 5-fold reduction in cytotoxic potency compared to the parent aglycone daphneolone (IC₅₀ = 29.8 μM) [2]. These quantitative differences demonstrate that substitution with close structural analogs—whether differing in stereochemistry, aryl substitution pattern, or glycosylation state—would yield materially different experimental outcomes and cannot be justified without revalidation.

Daphneolone (CAS 54835-64-2) Product-Specific Quantitative Evidence for Scientific Selection


Cytotoxic Potency of Daphneolone vs. Its 4'-O-β-D-Glucoside Against A375-S2 Human Melanoma Cells

In a comparative cytotoxicity screening against human melanoma A375-S2 cells using the MTT assay method, daphneolone (compound 1) exhibited an IC₅₀ value of 29.8 μM [1]. Its glycosylated derivative, S-(+)-daphneolone-4'-O-β-d-glucoside (compound 4), showed an IC₅₀ value of 150.0 μM under identical assay conditions [1].

Cytotoxicity Anticancer Natural product

Optical Rotation of (S)-Daphneolone vs. Structurally Related (S)-Dihydroyashabushiketol

Asymmetric synthesis of (S)-daphneolone yields a product with an optical rotation of [α]D²⁰ = +34.1 (c 0.22, CHCl₃) [1]. Under the same synthetic strategy using the common Weinreb amide intermediate derived from (3S)-hydroxy-5-phenylpentanoic acid, (S)-dihydroyashabushiketol—which differs only by a 4-methoxy group on one aromatic ring—exhibits an optical rotation of [α]D²⁰ = +15.4 (c 0.35, CHCl₃) [1].

Chirality Stereochemistry Asymmetric synthesis

Nematicidal Activity of Daphneolone vs. Co-Occurring Compounds from Daphne acutiloba

In a study evaluating phytochemicals from Daphne acutiloba against the tobacco disease complex caused by Meloidogyne incognita and Ralstonia solanacearum, daphneolone (reported as daphneolon, compound 2) displayed 40.23% nematicidal activity at a concentration of 25 μg/mL [1]. Under identical assay conditions, the co-occurring compound daphneone 2 (compound 1) exhibited 70.6% nematicidal activity, while daphnodorin A (compound 3) and daphnodorin B (compound 4) showed antibacterial circle diameters of 4.04 mm and 8.09 mm respectively [1].

Nematicidal Agricultural biocontrol Natural product

Synthetic Yield of (S)-Daphneolone via Asymmetric Aldol-Weinreb Amide Strategy

The asymmetric synthesis of (S)-daphneolone proceeds via a convergent three-step sequence: (i) aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal (TiCl₄, CH₂Cl₂), yielding diastereomers that are separated by silica gel chromatography; (ii) removal of the Evans auxiliary to afford (3S)-hydroxy-5-phenylpentanoic acid; (iii) conversion to Weinreb amide followed by treatment with 4-(benzyloxy)phenyllithium and subsequent debenzylation [1]. This strategy provides (S)-daphneolone in high enantiomeric purity as validated by optical rotation [α]D²⁰ = +34.1 [1].

Asymmetric synthesis Natural product synthesis Process chemistry

Daphneolone (CAS 54835-64-2) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Natural Product-Derived Cytotoxic Lead Scaffold for Anticancer Screening

Procure daphneolone (aglycone) rather than its glycosylated derivatives for anticancer screening programs. The 5-fold higher cytotoxic potency of daphneolone (IC₅₀ = 29.8 μM) compared to its 4'-O-β-d-glucoside (IC₅₀ = 150.0 μM) against A375-S2 human melanoma cells demonstrates that the free phenolic aglycone is the active pharmacophore [1]. This scenario is appropriate for laboratories conducting natural product-based anticancer drug discovery, structure-activity relationship studies on 1,5-diarylpentanoids, or mechanism-of-action investigations requiring the intact cytotoxic scaffold [1].

Enantiomerically Pure Chiral Building Block for Asymmetric Synthesis

Utilize (S)-daphneolone as a chiral β-hydroxy ketone building block or as a reference standard for stereochemical validation. The established asymmetric synthetic route via Evans oxazolidinone chiral auxiliary and Weinreb amide coupling provides access to (S)-daphneolone with defined optical rotation [α]D²⁰ = +34.1 (c 0.22, CHCl₃) [2]. This scenario is relevant for synthetic chemistry laboratories developing stereoselective methodologies, natural product total synthesis programs, or quality control departments requiring authentic chiral reference materials for analytical method validation [2].

Moderate-Activity Natural Nematicidal Standard for Agricultural Biocontrol Research

Employ daphneolone as a natural product reference standard of moderate nematicidal potency (40.23% mortality at 25 μg/mL against Meloidogyne incognita) for agricultural biocontrol screening programs [3]. This scenario is suitable for agrochemical research groups evaluating structure-activity relationships among 1,5-diarylpentanoids, screening botanical extracts for nematicidal activity, or developing integrated pest management strategies where daphneolone serves as a benchmark for comparing synthetic analog efficacy [3].

Phytochemical Reference for Daphne Genus Chemotaxonomy and Metabolite Profiling

Use authenticated daphneolone as an analytical reference standard for chemotaxonomic studies and metabolomic profiling of Daphne species. Daphneolone has been isolated from multiple Daphne species including D. odora, D. giraldii, D. tangutica, D. pedunculata, and D. acutiloba [1] [3]. This scenario is appropriate for natural product chemistry laboratories conducting phytochemical investigations, botanical authentication studies, or quality control of Daphne-derived herbal materials where daphneolone serves as a diagnostic marker compound [1].

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